Radical Addition to Olefins: Bromomethanesulfonyl Bromide Outperforms Chloride Analogs by ≥90% in Adduct Formation
Bromomethanesulfonyl bromide (BrCH₂SO₂Br) undergoes spontaneous, exothermic addition to unactivated olefins, whereas the corresponding chloride analogs show negligible or poor addition [1]. In direct comparisons, chloromethanesulfonyl chloride (ClCH₂SO₂Cl) fails to add to unactivated olefins entirely, and bromomethanesulfonyl chloride (BrCH₂SO₂Cl) achieves only 10% addition to 1-octene after 1 h of irradiation [1]. In contrast, bromomethanesulfonyl bromide adds efficiently to a wide range of olefins under mild photochemical conditions [2].
| Evidence Dimension | Addition to unactivated olefins |
|---|---|
| Target Compound Data | Spontaneous, exothermic addition to various olefins |
| Comparator Or Baseline | ClCH₂SO₂Cl: 0% addition; BrCH₂SO₂Cl: 10% addition to 1-octene after 1 h irradiation |
| Quantified Difference | ≥90% higher addition efficiency vs. bromide chloride; complete addition vs. no addition for chloride chloride |
| Conditions | Reaction with 1-octene or other unactivated olefins under photochemical or thermal initiation |
Why This Matters
This performance gap makes bromomethanesulfonyl bromide the reagent of choice for introducing sulfonyl groups into unactivated alkenes without needing harsh conditions or metal catalysts.
- [1] Block, E.; Aslam, M.; Eswarakrishnan, V.; Gebreyes, K.; Hutchinson, J.; Iyer, R.; Laffitte, J.-A.; Wall, A. α-Haloalkanesulfonyl Bromides in Organic Synthesis. 5. Versatile Reagents for the Synthesis of Conjugated Polyenes, Enones, and 1,3-Oxathiole 1,1-Dioxides. J. Am. Chem. Soc. 1986, 108, 4568–4580. View Source
- [2] Block, E.; Aslam, M. A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide: 1,2-Dimethylenecyclohexane. Org. Synth. 1987, 65, 90. View Source
